molecular formula C12H20N2O2S2 B1245046 Aglaidithioduline

Aglaidithioduline

Cat. No. B1245046
M. Wt: 288.4 g/mol
InChI Key: SOZZFXSEKXBXFS-NXZHAISVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aglaidithioduline is a natural product found in Aglaia edulis with data available.

Scientific Research Applications

Synthesis and Structural Studies Aglaidithioduline, alongside other compounds like secoodorine and aglaithioduline, has been synthesized and structurally elucidated. This research has verified the structures of these compounds, which were initially isolated from different Aglaia species. Such studies are crucial for understanding the chemical nature and potential applications of these substances in various fields including pharmaceuticals and bioactive materials (Detterbeck & Hesse, 2002).

Biomedical Implications of Structurally Similar Compounds Although direct studies on Aglaidithioduline are limited, research on structurally related compounds provides insights into the potential biomedical applications. For instance, studies on agmatine, a decarboxylated form of arginine, indicate its modulatory action at multiple molecular targets, including neurotransmitter systems and nitric oxide synthesis. This demonstrates the broad therapeutic applications for compounds with similar structural properties, suggesting possible biomedical implications for Aglaidithioduline as well (Piletz et al., 2013).

Nanoparticle Research and Applications Aglaidithioduline's potential application extends into the realm of nanotechnology. Research on similar nanostructured compounds, such as silver nanoparticles, shows a wide range of applications in medicine, cosmetics, and electronics due to their antimicrobial and anticancer properties. This suggests that Aglaidithioduline, with proper structural manipulation, might find applications in the development of nanomedicine and other nanotechnology-based applications (Zhang et al., 2016).

Environmental and Material Science Applications Studies on compounds with similar chemical properties indicate potential applications in environmental science, such as photocatalytic degradation of pollutants under visible light irradiation. This opens up possibilities for Aglaidithioduline in environmental remediation processes (Song et al., 2012).

properties

Product Name

Aglaidithioduline

Molecular Formula

C12H20N2O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-3-methylsulfanyl-N-[4-[[(E)-3-methylsulfanylprop-2-enoyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C12H20N2O2S2/c1-17-9-5-11(15)13-7-3-4-8-14-12(16)6-10-18-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,15)(H,14,16)/b9-5+,10-6+

InChI Key

SOZZFXSEKXBXFS-NXZHAISVSA-N

Isomeric SMILES

CS/C=C/C(=O)NCCCCNC(=O)/C=C/SC

Canonical SMILES

CSC=CC(=O)NCCCCNC(=O)C=CSC

synonyms

aglaidithioduline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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